molecular formula C19H17ClN2O3 B2606673 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide CAS No. 2034604-12-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide

Cat. No. B2606673
CAS RN: 2034604-12-9
M. Wt: 356.81
InChI Key: JDOFRKXGQBWWST-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds are synthesized through a variety of methods. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of stoichiometric (diacetoxyiodo)benzene in acetonitrile . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of “N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide” is unique and contributes to its potential applications in drug discovery and development. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds are involved in a variety of chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

Scientific Research Applications

Synthesis and Chemical Properties

A Novel Synthetic Approach : The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide and related compounds involves innovative synthetic routes, highlighting a novel one-pot synthetic approach for the creation of di- and mono-oxalamides from oxirane-2-carboxamides through rearrangement sequences. This method is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides efficiently (Mamedov et al., 2016).

Benzofuran Derivative Synthesis : The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds has been utilized to create 2,3-disubstituted benzofurans. This methodology has applications in synthesizing commercial drug molecules, demonstrating the significance of benzofuran derivatives in medicinal chemistry (Huang et al., 2019).

Material Science Applications

Polymer and Material Science : A study on the dielectric and thermal properties of methacrylate polymer bearing a chalcone side group, derived from 1-benzofuran-2yl compounds, showcases the application of these derivatives in creating materials with unique electrical and thermal properties. The research provides insights into the potential use of such compounds in advanced material science (Çelik & Coskun, 2018).

Biological and Pharmaceutical Research

Anticonvulsant Properties : Novel diphenyl oxalamide derivatives have been synthesized and evaluated for their anticonvulsant activity. This research suggests the potential of this compound derivatives in developing new therapeutic agents for epilepsy (Nikalje et al., 2012).

HIV-1 Neutralization : Studies on compounds related to this compound have explored their utility in enhancing the exposure of neutralization epitopes of the HIV-1 virus, offering a potential avenue for the development of novel HIV-1 treatments (Yoshimura et al., 2010).

Future Directions

Further studies are underway to explore the therapeutic potential of "N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide". Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-15-8-2-3-9-16(15)22-19(24)18(23)21-11-5-7-14-12-13-6-1-4-10-17(13)25-14/h1-4,6,8-10,12H,5,7,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFRKXGQBWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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